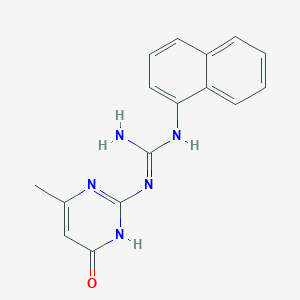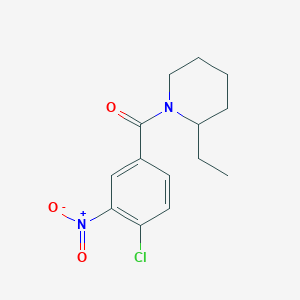
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine is a complex organic compound that features both pyrimidine and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The starting materials often include 6-methyl-4-oxo-1H-pyrimidin-2-yl derivatives and naphthalene-based compounds. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrimidine derivative with a naphthalene-based amine under acidic or basic conditions.
Cyclization Reactions: Formation of the guanidine moiety through cyclization reactions involving appropriate reagents such as cyanamide or thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where guanidine derivatives are known to be effective.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-oxo-1H-pyrimidin-2-yl derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.
Naphthalene-based guanidines: Compounds with a naphthalene backbone and guanidine functionality.
Uniqueness
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine is unique due to its combined pyrimidine and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C16H15N5O/c1-10-9-14(22)20-16(18-10)21-15(17)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H4,17,18,19,20,21,22) |
InChI Key |
PVPGTXRVDLUENJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11028349.png)
![methyl 2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11028354.png)
![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)


![3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11028377.png)
![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028379.png)
![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11028382.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028392.png)
![5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11028410.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11028414.png)

![N-(2-oxo-2-phenylethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11028422.png)
